molecular formula C17H18ClN3O2 B15019010 Acethydrazide, 2-(4-tolylamino)-N2-(5-chloro-2-methoxybenzylideno)-

Acethydrazide, 2-(4-tolylamino)-N2-(5-chloro-2-methoxybenzylideno)-

Cat. No.: B15019010
M. Wt: 331.8 g/mol
InChI Key: BMSBVOYHWBHIHK-KEBDBYFISA-N
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Description

N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chlorinated methoxyphenyl group and a methylphenylamino group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves the condensation of 5-chloro-2-methoxybenzaldehyde with 2-(4-methylphenylamino)acetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol, and a catalytic amount of acid, such as hydrochloric acid or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-CHLORO-2-METHOXYPHENYL)METHYLIDENE]-2-[(4-METHYLPHENYL)AMINO]ACETOHYDRAZIDE is unique due to its specific structural features, such as the presence of both chlorinated and methoxy groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C17H18ClN3O2/c1-12-3-6-15(7-4-12)19-11-17(22)21-20-10-13-9-14(18)5-8-16(13)23-2/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10+

InChI Key

BMSBVOYHWBHIHK-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)Cl)OC

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

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